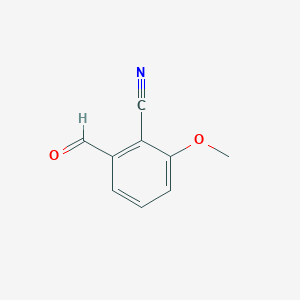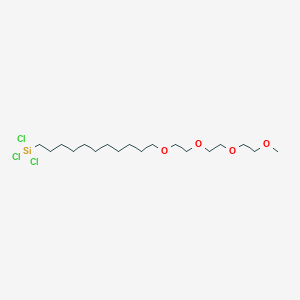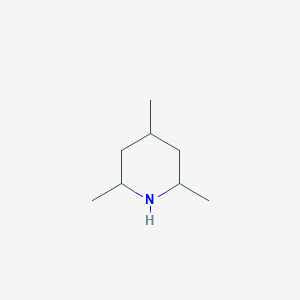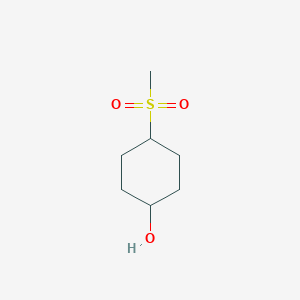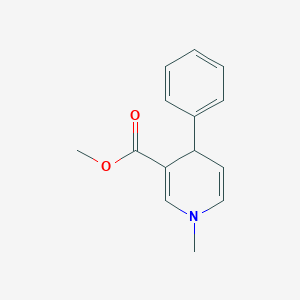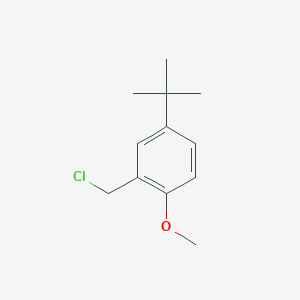
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene
Vue d'ensemble
Description
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 216.73 g/mol. This compound is also known as p-tert-Butylbenzyl chloride or PTBC and is commonly used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is not well understood. However, it is believed that this compound acts as an alkylating agent, which means that it can react with nucleophilic groups in biological molecules such as proteins and DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene in lab experiments include its high purity, low cost, and ease of use. However, its toxicity and potential health hazards make it difficult to handle and require special precautions to be taken during its use.
Orientations Futures
There are several future directions for research on 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene. These include:
1. Studying its mechanism of action and its interaction with biological molecules.
2. Developing new synthetic methods for the production of this compound.
3. Exploring its potential use in the synthesis of novel pharmaceuticals and agrochemicals.
4. Investigating its potential as a reagent for the modification of biomolecules.
Conclusion:
In conclusion, 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is a widely used chemical compound in scientific research. It is commonly used as a building block for the synthesis of various organic compounds and has potential applications in the synthesis of novel pharmaceuticals and agrochemicals. However, its toxicity and potential health hazards make it difficult to handle and require special precautions to be taken during its use. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Applications De Recherche Scientifique
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products.
Propriétés
IUPAC Name |
4-tert-butyl-2-(chloromethyl)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEIHAXNAVZWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497177 | |
| Record name | 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene | |
CAS RN |
22252-73-9 | |
| Record name | 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



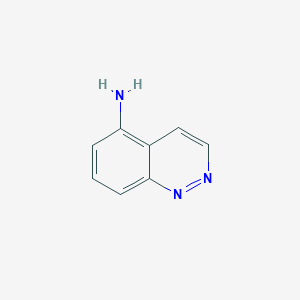
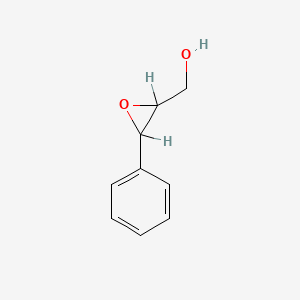
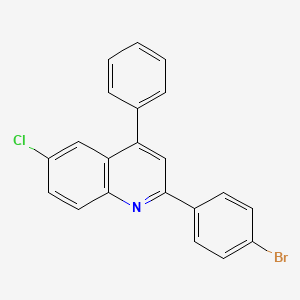
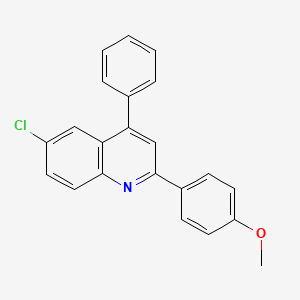
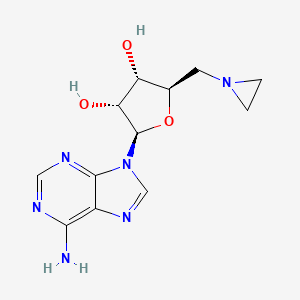
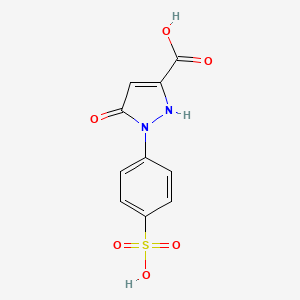

![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)
